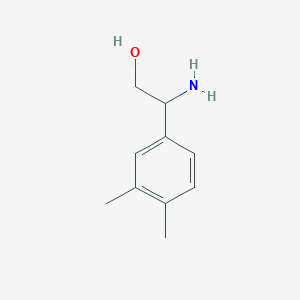

2-Amino-2-(3,4-dimethylphenyl)ethanol

Description

BenchChem offers high-quality 2-Amino-2-(3,4-dimethylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3,4-dimethylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQAORATDQNBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CO)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Amino-2-(3,4-dimethylphenyl)ethanol" synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3,4-dimethylphenyl)ethanol

Introduction

2-Amino-2-(3,4-dimethylphenyl)ethanol is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a primary amine and a hydroxyl group, makes it an integral component in the development of various fine chemicals and drugs.[3] Notably, this compound serves as a key precursor in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[3] The increasing demand for effective antiretroviral therapies has consequently driven research into establishing efficient, scalable, and cost-effective synthetic routes to this essential precursor.

This guide provides a comprehensive technical overview of the primary synthesis pathways for 2-Amino-2-(3,4-dimethylphenyl)ethanol. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies.

Conceptual Framework: A Retrosynthetic Analysis

To logically devise synthetic strategies, we begin with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For 2-Amino-2-(3,4-dimethylphenyl)ethanol, two primary disconnection points offer logical and industrially viable pathways.

-

C-N Bond Disconnection: This approach suggests forming the amine group late in the synthesis. The immediate precursor would be an α-hydroxy ketone or, more practically, an α-amino ketone which can be reduced. This points towards a starting material like 1-(3,4-dimethylphenyl)ethanone.

-

C-C/C-O Bond Disconnection (via Epoxide): An alternative disconnection across the ethanol backbone suggests an epoxide intermediate. This involves the ring-opening of a substituted styrene oxide with an amine source, a classic and often regioselective method for preparing 1,2-amino alcohols.

Caption: Workflow for synthesis from an acetophenone precursor.

Detailed Experimental Protocol

Part A: α-Bromination of 1-(3,4-dimethylphenyl)ethanone

-

Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

-

Reaction: 1-(3,4-dimethylphenyl)ethanone is dissolved in a suitable solvent such as methanol or acetic acid.

-

Bromination: A solution of bromine (Br₂) in the same solvent is added dropwise to the ketone solution at a controlled temperature, typically between 10-20°C, to manage the exothermic reaction. The disappearance of the bromine color indicates consumption.

-

Work-up: The reaction mixture is poured into ice water to precipitate the crude product. The solid is filtered, washed with cold water until neutral, and dried. Recrystallization from a solvent like ethanol yields purified 2-bromo-1-(3,4-dimethylphenyl)ethanone.

Causality Insight: The α-position of the ketone is readily halogenated under acidic or neutral conditions via an enol or enolate intermediate. Acetic acid can serve as both a solvent and a catalyst. Controlling the temperature is critical to prevent side reactions, such as dibromination.

Part B: Amination of the α-Bromo Ketone

-

Reaction: The purified 2-bromo-1-(3,4-dimethylphenyl)ethanone is dissolved in a polar aprotic solvent like Tetrahydrofuran (THF).

-

Amine Addition: The solution is treated with an excess of an amine source. While aqueous ammonia can be used, it often leads to complex mixtures. A more controlled approach involves using a protected amine equivalent, such as hexamethylenetetramine (Delépine reaction) or sodium azide followed by reduction. For this guide, we describe direct amination.

-

Conditions: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove ammonium bromide salts. The filtrate is concentrated, and the resulting crude α-amino ketone is taken to the next step, often without extensive purification.

Causality Insight: This is a standard SN2 nucleophilic substitution. Using a large excess of the amine source minimizes the potential for over-alkylation, where the product amine acts as a nucleophile to react with another molecule of the bromo-ketone.

Part C: Reduction to the Amino Alcohol

-

Setup: The crude 2-amino-1-(3,4-dimethylphenyl)ethanone is dissolved in methanol in a round-bottom flask and cooled to 0-5°C in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. [4]The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Quenching: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of water or dilute acid.

-

Extraction & Purification: The methanol is removed under reduced pressure. The aqueous residue is then basified (e.g., with NaOH) and extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification via column chromatography or recrystallization provides the final 2-Amino-2-(3,4-dimethylphenyl)ethanol. [5] Causality Insight: Sodium borohydride is a selective reducing agent for ketones and aldehydes. It is chosen for its mildness and compatibility with the amino group, which remains protonated and unreactive under these conditions. The stereoselectivity of the reduction can be influenced by the specific reagents and conditions used. [6][7]

Data Summary: Pathway 1

| Step | Key Reagents | Solvent(s) | Typical Yield | Key Considerations |

| α-Bromination | 1-(3,4-dimethylphenyl)ethanone, Br₂ | Acetic Acid, MeOH | 85-95% | Temperature control; HBr byproduct handling. |

| Amination | 2-Bromo-ketone, NH₃ (aq.) or NaN₃ | THF, Ethanol | 60-75% | Over-alkylation risk; choice of amine source. |

| Reduction | 2-Amino-ketone, NaBH₄ | Methanol | 90-98% | Controlled addition of NaBH₄; proper quenching. |

Pathway 2: Synthesis from 3,4-Dimethylstyrene Oxide

This pathway offers a more convergent approach, forming the C-O and C-N bonds around a pre-existing carbon skeleton. The critical step is the regioselective ring-opening of an epoxide.

Step-by-Step Workflow

Caption: Workflow for synthesis via an epoxide intermediate.

Detailed Experimental Protocol

Part A: Epoxidation of 3,4-Dimethylstyrene

-

Setup: 3,4-Dimethylstyrene is dissolved in a chlorinated solvent like dichloromethane (DCM) in a flask.

-

Oxidation: The solution is cooled in an ice bath, and a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added in portions.

-

Monitoring: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC for the consumption of the starting styrene.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the m-chlorobenzoic acid byproduct. The filtrate is washed sequentially with a sodium sulfite solution (to destroy excess peroxide), a sodium bicarbonate solution (to remove acidic byproducts), and brine. The organic layer is then dried and concentrated to give the crude 2-(3,4-dimethylphenyl)oxirane, which can be purified by distillation or chromatography.

Causality Insight: The Prilezhaev reaction is a reliable method for the epoxidation of alkenes. m-CPBA is widely used due to its relative stability and effectiveness. The electron-rich double bond of the styrene derivative readily attacks the electrophilic outer oxygen of the peroxy acid.

Part B: Aminolysis of 2-(3,4-Dimethylphenyl)oxirane

-

Setup: The purified epoxide is placed in a high-pressure reaction vessel (autoclave).

-

Reaction: A solution of concentrated aqueous ammonia in a solvent like ethanol is added.

-

Conditions: The vessel is sealed and heated. This reaction typically requires elevated temperatures (e.g., 100-120°C) and pressure to proceed at a reasonable rate. [8]4. Work-up: After cooling, the reaction vessel is carefully vented. The solvent and excess ammonia are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water. The organic layer is dried and concentrated. The final product is purified by column chromatography or crystallization to yield 2-Amino-2-(3,4-dimethylphenyl)ethanol.

Causality Insight: The aminolysis of epoxides is an SN2-type reaction. Under neutral or basic conditions, the nucleophilic amine (ammonia) attacks the less sterically hindered carbon atom of the epoxide ring. In this case, attack occurs at the terminal CH₂ carbon, leading to the desired 1-phenyl-2-aminoethanol substitution pattern. High temperature and pressure are required to overcome the ring strain and facilitate the opening by a neutral nucleophile like ammonia.

Data Summary: Pathway 2

| Step | Key Reagents | Solvent(s) | Typical Yield | Key Considerations | | :--- | :--- | :--- | :--- | | Epoxidation | 3,4-Dimethylstyrene, m-CPBA | Dichloromethane | 80-90% | Peroxide handling safety; byproduct removal. | | Aminolysis | Epoxide, Aqueous Ammonia | Ethanol | 70-85% | Requires high pressure/temperature equipment; regioselectivity is key. |

Conclusion and Outlook

Both the acetophenone and styrene oxide routes represent viable and well-established pathways for the synthesis of 2-Amino-2-(3,4-dimethylphenyl)ethanol.

-

Pathway 1 (Acetophenone Route) is often preferred in laboratory settings due to its use of standard glassware and reaction conditions. However, it is a longer sequence and may present challenges in the amination step.

-

Pathway 2 (Epoxide Route) is more convergent but requires specialized high-pressure equipment for the aminolysis step, making it more suitable for industrial-scale production where throughput and atom economy are prioritized.

Future research in this area will likely focus on developing catalytic and asymmetric methods to produce enantiomerically pure versions of the target molecule directly, which is of paramount importance for pharmaceutical applications. [9]Advances in catalytic reductive amination and asymmetric transfer hydrogenation could provide more efficient and environmentally benign alternatives to these classical methods. [10]

References

- 2-Amino-2-(3,4-dimethylphenyl)ethanol | 910443-17-3 | Benchchem.

- Synthesis and reduction of α-amino ketones derived from leucine. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

- WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.

- Recent advances in the synthesis of α-amino ketones. Source: Organic & Biomolecular Chemistry (RSC Publishing), DOI:10.

- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids.

- Amine synthesis by reductive amination (reductive alkylation).

- 26.4: Synthesis of Amino Acids.

- FR2746395A1 - New aryl ethanolamine and aryloxy propanolamine derivatives with affinity for beta 3 adrenergic receptors.

- EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.

- 2-Amino-2-(3,4-dimetilfenil)etanol.

- 2-Amino-2-(2,4-dimethylphenyl)ethanol.

- 2-AMINO-1-PHENYLETHANOL synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents [patents.google.com]

- 5. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and reduction of α-amino ketones derived from leucine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3,4-dimethylphenyl)ethanol

Introduction

2-Amino-2-(3,4-dimethylphenyl)ethanol is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceutical compounds.[1] Its molecular architecture, featuring a chiral center, a primary amino group, and a hydroxyl group attached to an ethyl chain on a dimethyl-substituted phenyl ring, makes it a versatile building block in medicinal chemistry. Notably, this compound serves as a key precursor in the multi-step synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1] Understanding the physicochemical properties of this amino alcohol is paramount for researchers and drug development professionals to ensure reaction optimization, process control, and the desired formulation characteristics of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-2-(3,4-dimethylphenyl)ethanol, alongside detailed, field-proven methodologies for their experimental determination. The narrative is structured to provide not just data, but a causal understanding of why specific experimental choices are made, ensuring a self-validating system of protocols for robust scientific inquiry.

Chemical Identity and Structure

-

IUPAC Name: 2-Amino-2-(3,4-dimethylphenyl)ethanol

-

CAS Number: 910443-17-3[1]

-

Molecular Formula: C₁₀H₁₅NO[1]

-

Molecular Weight: 165.23 g/mol [1]

-

Chemical Structure:

The 3,4-dimethylphenyl moiety is a critical component of the molecule, influencing its steric and electronic properties, which in turn dictate its reactivity and intermolecular interactions.[1] The presence of both a basic amino group and an acidic hydroxyl group classifies it as an amino alcohol, allowing it to form hydrogen bonds and participate in a variety of chemical transformations.[1]

Physicochemical Properties: A Tabulated Summary

While specific, experimentally-derived quantitative data for 2-Amino-2-(3,4-dimethylphenyl)ethanol are not widely available in public literature, likely due to its primary role as a non-isolated intermediate in larger synthetic processes, we can summarize its known characteristics and provide well-founded predictions.

| Property | Value / Observation | Source / Rationale |

| Appearance | Light yellow or off-white solid | Commercial Supplier Data |

| Melting Point | Data not available in public literature. As a crystalline solid, a sharp melting point is expected. | Inferred from physical state. |

| Boiling Point | Data not available. High boiling point expected due to hydrogen bonding capabilities. | Inferred from structure. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and moderately soluble in water, particularly under acidic conditions where the amine is protonated. Insoluble in nonpolar solvents. | Based on the properties of amino alcohols.[1] |

| pKa (Amino Group) | Data not available. Expected to be in the range of 9-10 for the protonated amine, typical for primary amino alcohols. | Analogy to similar structures. |

| Storage Conditions | 2-8°C, sealed in a dry, dark container under an inert atmosphere. | Commercial Supplier Data |

Experimental Determination of Physicochemical Properties

The following protocols are presented as robust, self-validating systems for the determination of key physicochemical parameters of 2-Amino-2-(3,4-dimethylphenyl)ethanol.

Melting Point Determination

Causality: The melting point is a fundamental property that provides an indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while a broad and depressed range suggests the presence of impurities. The choice of a slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Protocol:

-

Sample Preparation: Finely powder a small amount of 2-Amino-2-(3,4-dimethylphenyl)ethanol.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Initial Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination can be performed).

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Replicate Analysis: Repeat the measurement at least twice for consistency.

Diagram: Workflow for Melting Point Determination

Caption: Decision tree for the experimental determination of a compound's solubility profile.

pKa Determination by Potentiometric Titration

Causality: The pKa of the amino group is a critical parameter that influences the compound's ionization state at a given pH, which affects its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a direct and reliable method to determine this value by monitoring the change in pH upon the addition of a titrant. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and neutral amine are equal.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-Amino-2-(3,4-dimethylphenyl)ethanol in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is low.

-

Initial pH Adjustment: Add a slight excess of a standard strong acid (e.g., 0.1 M HCl) to ensure the amino group is fully protonated.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV). The half-equivalence point is at half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the conjugate acid (the protonated amine).

Diagram: Experimental Workflow for pKa Determination

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Predicted Spectral Characteristics

While experimental spectra are not publicly available, the structural features of 2-Amino-2-(3,4-dimethylphenyl)ethanol allow for the prediction of its key spectral characteristics.

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), corresponding to the three protons on the phenyl ring.

-

Methyl Protons: Two singlets in the aliphatic region (~2.2-2.4 ppm), each integrating to 3H, for the two methyl groups on the phenyl ring.

-

Ethanol Chain Protons:

-

A multiplet for the methine proton (-CH-NH₂) adjacent to the chiral center.

-

Two diastereotopic protons on the methylene group (-CH₂-OH), likely appearing as a complex multiplet.

-

-

Exchangeable Protons: Broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which may not be observed or may shift depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals in the aromatic region (~120-140 ppm), with two quaternary carbons (attached to the methyl groups and the ethanol chain) and four methine carbons.

-

Methyl Carbons: Two signals in the aliphatic region (~19-22 ppm).

-

Ethanol Chain Carbons: Two signals, one for the methine carbon (~50-60 ppm) and one for the methylene carbon (~60-70 ppm).

FTIR Spectroscopy

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong peak in the 1050-1250 cm⁻¹ region.

-

N-H Bend: A peak around 1590-1650 cm⁻¹.

Conclusion

2-Amino-2-(3,4-dimethylphenyl)ethanol is a compound of significant interest in pharmaceutical synthesis. While a complete, publicly available dataset of its physicochemical properties is lacking, this guide provides a robust framework for its characterization. By employing the detailed, validated protocols for determining melting point, solubility, and pKa, researchers and drug development professionals can generate the necessary data to optimize synthetic routes, ensure purity, and facilitate formulation development. The predicted spectral characteristics further provide a basis for structural confirmation and quality control. This comprehensive approach underscores the principles of scientific integrity, ensuring that the foundational knowledge of this key intermediate is built upon reliable and reproducible experimental evidence.

References

Sources

An In-depth Technical Guide to 2-Amino-2-(3,4-dimethylphenyl)ethanol

CAS Number: 910443-17-3

Foreword

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of 2-Amino-2-(3,4-dimethylphenyl)ethanol. The content herein is curated to bridge the gap between fundamental chemical properties and practical, field-proven applications. By elucidating the causality behind experimental choices and grounding all information in verifiable sources, this document aims to be an authoritative resource for those working with this versatile chemical intermediate.

Introduction and Chemical Identity

2-Amino-2-(3,4-dimethylphenyl)ethanol is a substituted amino alcohol that has garnered significant attention in the pharmaceutical and chemical synthesis sectors.[1][2] Its unique molecular architecture, featuring a chiral center and both an amine and a hydroxyl functional group, makes it a valuable building block for complex organic molecules.[1][3]

Molecular Structure and Physicochemical Properties

The structural attributes of 2-Amino-2-(3,4-dimethylphenyl)ethanol are fundamental to its reactivity and utility in synthesis. The presence of the 3,4-dimethylphenyl group influences its solubility and provides a lipophilic character, while the amino and hydroxyl groups are key sites for further chemical transformations.[3]

Table 1: Physicochemical Properties of 2-Amino-2-(3,4-dimethylphenyl)ethanol

| Property | Value | Source(s) |

| CAS Number | 910443-17-3 | [1][3] |

| Molecular Formula | C₁₀H₁₅NO | [1][3] |

| Molecular Weight | 165.23 g/mol | [1][3] |

| Appearance | Light yellow solid | [1][3] |

| Purity | ≥ 95% (typically determined by NMR) | [1] |

| Storage Conditions | 0-8°C, under an inert atmosphere | [1][4] |

Synthesis and Manufacturing

The synthesis of 2-Amino-2-(3,4-dimethylphenyl)ethanol is a critical aspect of its application, particularly in the context of large-scale pharmaceutical production. The most common and well-documented synthetic route commences with 1-(3,4-dimethylphenyl)ethanone, a readily available starting material.[3]

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-Amino-2-(3,4-dimethylphenyl)ethanol from 1-(3,4-dimethylphenyl)ethanone involves the introduction of the amino and hydroxyl functionalities. This is typically achieved through a multi-step process that ensures high purity and yield of the final product.

Caption: Retrosynthetic pathway for 2-Amino-2-(3,4-dimethylphenyl)ethanol.

Detailed Synthetic Protocol

The following protocol is a synthesized representation of common methods described in the literature and patents for the preparation of 2-Amino-2-(3,4-dimethylphenyl)ethanol.[3]

Step 1: α-Bromination of 1-(3,4-dimethylphenyl)ethanone

-

Dissolve 1-(3,4-dimethylphenyl)ethanone in a suitable solvent such as methanol or acetic acid.

-

Slowly add a solution of bromine in the same solvent at a controlled temperature (typically 0-10°C) with constant stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a solution of sodium bisulfite and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(3,4-dimethylphenyl)ethanone.

Step 2: Azide Substitution

-

Dissolve the crude 2-bromo-1-(3,4-dimethylphenyl)ethanone in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add sodium azide in slight excess and heat the mixture (typically to 50-60°C).

-

Monitor the reaction by TLC. The reaction is generally complete within a few hours.

-

After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-azido-1-(3,4-dimethylphenyl)ethanone.

Step 3: Reduction of the Ketone

-

Dissolve the azido ketone in a suitable protic solvent like methanol or ethanol.

-

Cool the solution to 0°C and add a reducing agent such as sodium borohydride in portions.

-

Allow the reaction to warm to room temperature and stir until the ketone is fully reduced (monitor by TLC).

-

Carefully quench the reaction with water and remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent, dry the organic phase, and evaporate the solvent to obtain 2-azido-2-(3,4-dimethylphenyl)ethanol.

Step 4: Reduction of the Azide

-

Dissolve the azido alcohol in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Perform the reduction of the azide to the primary amine. This can be achieved through several methods:

-

Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Staudinger Reaction: Treat with triphenylphosphine followed by hydrolysis.

-

Reduction with LiAlH₄: Use lithium aluminum hydride in an ethereal solvent.

-

-

After the reaction is complete, work up the mixture according to the chosen reduction method. For catalytic hydrogenation, filter off the catalyst. For other methods, perform the appropriate quenching and extraction procedures.

-

Purify the final product, 2-Amino-2-(3,4-dimethylphenyl)ethanol, by recrystallization or column chromatography.

Core Applications in Drug Development

The primary and most well-documented application of 2-Amino-2-(3,4-dimethylphenyl)ethanol is as a crucial intermediate in the synthesis of the antiretroviral drug, Rilpivirine .[3] Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3]

Caption: Role as a key intermediate in Rilpivirine synthesis.

Broader Pharmaceutical and Agrochemical Potential

While its role in Rilpivirine synthesis is paramount, the structural motifs of 2-Amino-2-(3,4-dimethylphenyl)ethanol suggest its potential in other areas of medicinal chemistry and agrochemical development.[1][2]

-

Neurological Disorders: There are claims of its potential utility in developing drugs targeting neurological disorders, possibly owing to neuroprotective properties, though specific public data on this compound is limited.[1]

-

Chiral Auxiliary: Its chiral nature makes it a valuable tool in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is often a critical requirement for modern pharmaceuticals.[1]

-

Agrochemicals: The amino alcohol functionality is present in various agrochemicals, suggesting that derivatives of this compound could be explored for applications such as fungicides, herbicides, or plant growth regulators.[1]

Analytical and Quality Control Workflow

A robust analytical workflow is essential to ensure the purity and identity of 2-Amino-2-(3,4-dimethylphenyl)ethanol, particularly when it is intended for use in GMP (Good Manufacturing Practice) environments.

Recommended Analytical Techniques

Table 2: Analytical Methods for Quality Control

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment | Characteristic peaks corresponding to the aromatic, methyl, and ethanolamine protons and carbons. Integration of proton signals can be used for purity estimation against a known standard. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities | A primary peak for the main compound with separation from any starting materials, by-products, or degradation products. |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 166.12). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching vibrations. |

Logical Workflow for Quality Assurance

Caption: A comprehensive quality assurance workflow.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of 2-Amino-2-(3,4-dimethylphenyl)ethanol and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related amino alcohols can provide guidance.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0 and 8°C.[1]

Future Research and Perspectives

The established role of 2-Amino-2-(3,4-dimethylphenyl)ethanol as a key pharmaceutical intermediate solidifies its importance. However, several avenues for future research remain:

-

Exploration of Biological Activity: The claims of potential neuroprotective effects warrant further investigation. In vitro and in vivo studies could elucidate any inherent biological activity of the molecule itself or its simple derivatives.

-

Development of Novel Derivatives: Its utility as a chiral building block could be leveraged to synthesize novel libraries of compounds for screening in various therapeutic areas.

-

Greener Synthesis Routes: While the current synthetic methods are effective, the development of more environmentally friendly and atom-economical synthetic pathways would be a valuable contribution.

References

- Google Patents. (n.d.). CN111333543A - A kind of synthetic method of rilpivirine intermediate.

- Google Patents. (n.d.). EP2872492B1 - Process for the preparation of rilpivirine using a novel intermediate.

-

European Patent Office. (2016). AN IMPROVED RILPIVIRINE PROCESS - Patent 2643294. Retrieved from [Link]

-

Patsnap. (n.d.). Rilpivirine intermediate and preparation method and application thereof - Eureka. Retrieved from [Link]

- Google Patents. (n.d.). WO2020084142A1 - Process for the preparation of rilpivirine.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-2-(3,4-dimethylphenyl)ethanol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

2-Amino-2-(3,4-dimethylphenyl)ethanol is a versatile chiral amino alcohol that has garnered significant attention as a key building block in medicinal chemistry.[1][2] While its role as a crucial intermediate in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine is well-established, its intrinsic pharmacological activity and mechanism of action remain largely unexplored.[3] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic actions of this molecule. We will delve into a hypothesis-driven approach, grounded in its structural characteristics, to propose potential biological targets and outline detailed experimental workflows to elucidate its core mechanism of action. This document serves as a roadmap for unlocking the therapeutic potential of 2-Amino-2-(3,4-dimethylphenyl)ethanol beyond its current application as a synthetic intermediate.

Introduction: The Enigma of a Key Intermediate

2-Amino-2-(3,4-dimethylphenyl)ethanol is a primary amino alcohol featuring a 3,4-dimethylphenyl moiety.[3] Its bifunctional nature, possessing both a basic amino group and a hydroxyl group, makes it a valuable precursor in the synthesis of complex organic molecules.[1][3] The presence of these functional groups suggests the potential for interactions with biological targets through hydrogen bonding and ionic interactions.[3] The lipophilic 3,4-dimethylphenyl group further influences its pharmacokinetic and pharmacodynamic properties, potentially facilitating passage across biological membranes and interaction with hydrophobic pockets in proteins.

While its primary utility has been in the synthesis of Rilpivirine for the treatment of HIV-1 infection, the structural motifs within 2-Amino-2-(3,4-dimethylphenyl)ethanol are reminiscent of various classes of bioactive molecules, including adrenergic receptor modulators and other G-protein coupled receptor (GPCR) ligands. This structural analogy warrants a thorough investigation into its potential standalone pharmacological activity. This guide will provide the conceptual and methodological framework for such an investigation.

Deconstructing the Molecule: A Structural Rationale for Hypothetical Targets

The rational investigation of a molecule's mechanism of action begins with a detailed analysis of its structure. The key functional groups of 2-Amino-2-(3,4-dimethylphenyl)ethanol provide clues to its potential biological targets.

| Structural Feature | Potential Biological Interaction | Hypothetical Target Class |

| Primary Amino Group | Can be protonated at physiological pH, forming ionic bonds with acidic amino acid residues (e.g., Asp, Glu) in a receptor binding pocket. | G-Protein Coupled Receptors (GPCRs), Ion Channels, Transporters |

| Hydroxyl Group | Can act as a hydrogen bond donor and acceptor, interacting with polar residues (e.g., Ser, Thr, Tyr). | GPCRs, Kinases, Enzymes |

| 3,4-Dimethylphenyl Group | The aromatic ring can engage in π-π stacking and hydrophobic interactions. The methyl groups enhance lipophilicity. | Adrenergic Receptors, Dopamine Receptors, Serotonin Receptors, Enzyme hydrophobic pockets |

| Chiral Center | The presence of a stereocenter implies that the enantiomers may exhibit different pharmacological activities and potencies. | Stereoselective Receptors and Enzymes |

Based on these features, a primary hypothesis is that 2-Amino-2-(3,4-dimethylphenyl)ethanol may act as a modulator of monoamine neurotransmitter systems. Its structure bears a resemblance to phenylethanolamine-based compounds, which are known to interact with adrenergic, dopaminergic, and serotonergic receptors.

A Step-by-Step Experimental Workflow for Target Identification and Validation

The following sections outline a logical and comprehensive experimental cascade to systematically investigate the mechanism of action of 2-Amino-2-(3,4-dimethylphenyl)ethanol.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to identify potential biological targets.

Protocol 1: Broad Receptor Profiling (Ricerca Safety Pharmacology Panel)

-

Objective: To identify potential off-target activities and primary targets by screening the compound against a large panel of receptors, ion channels, and transporters.

-

Methodology:

-

Prepare a stock solution of 2-Amino-2-(3,4-dimethylphenyl)ethanol in a suitable solvent (e.g., DMSO).

-

Submit the compound to a contract research organization (CRO) for screening against a comprehensive radioligand binding assay panel (e.g., the Eurofins BioPrint® panel or similar).

-

The compound is typically tested at a fixed concentration (e.g., 10 µM) in duplicate.

-

Results are reported as the percent inhibition of radioligand binding. A threshold of >50% inhibition is generally considered a "hit."

-

-

Causality and Self-Validation: This unbiased approach provides a broad overview of the compound's interactivity with a wide range of biological targets. Positive hits from this screen will guide the subsequent, more focused investigations. The use of standardized, validated assays from a reputable CRO ensures the trustworthiness of the initial data.

Protocol 2: In Vitro Functional Assays for High-Interest Targets

-

Objective: To functionally characterize the interactions identified in the primary screen and determine if the compound acts as an agonist, antagonist, or allosteric modulator.

-

Methodology (Example: Adrenergic Receptor Activation):

-

Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., HEK293-ADRA1A).

-

Plate the cells in a 96-well microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for Gq-coupled receptors or use a cAMP assay for Gs/Gi-coupled receptors.

-

Add varying concentrations of 2-Amino-2-(3,4-dimethylphenyl)ethanol to the cells.

-

Measure the change in fluorescence or cAMP levels using a plate reader.

-

To determine antagonist activity, pre-incubate the cells with the compound before adding a known agonist.

-

-

Causality and Self-Validation: This step moves from simple binding to functional activity, which is crucial for understanding the compound's physiological effect. Dose-response curves will establish potency (EC50 or IC50), providing quantitative data for structure-activity relationship (SAR) studies.

Caption: Phase 1 Experimental Workflow for Target Identification.

Phase 2: Elucidating Cellular Signaling Pathways

Once a primary target and its functional effect are identified, the next step is to delineate the downstream signaling cascade.

Protocol 3: Western Blotting for Key Signaling Proteins

-

Objective: To investigate the activation or inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins.

-

Methodology (Example: MAPK/ERK Pathway):

-

Treat cultured cells with 2-Amino-2-(3,4-dimethylphenyl)ethanol for various time points.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Causality and Self-Validation: This method provides direct evidence of the compound's impact on specific signaling pathways. Comparing the levels of phosphorylated protein to total protein normalizes the data and ensures that observed changes are due to altered protein activity, not changes in protein expression.

Sources

Spectroscopic Characterization of 2-Amino-2-(3,4-dimethylphenyl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-2-(3,4-dimethylphenyl)ethanol , a key intermediate in the synthesis of various biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data, analysis of analogous structures, and established spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Key Features

2-Amino-2-(3,4-dimethylphenyl)ethanol (CAS No. 910443-17-3) possesses a molecular weight of 179.26 g/mol and a molecular formula of C₁₀H₁₅NO.[3] Its structure, featuring a chiral center at the carbon bearing the amino and hydroxyl groups, a substituted aromatic ring, and flexible side chains, gives rise to a distinct spectroscopic fingerprint. Understanding these features is paramount for accurate spectral interpretation and quality control in synthetic applications.

| Identifier | Value |

| IUPAC Name | 2-Amino-2-(3,4-dimethylphenyl)ethanol |

| CAS Number | 910443-17-3 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 179.26 g/mol |

| InChI Key | HSQAORATDQNBDY-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Amino-2-(3,4-dimethylphenyl)ethanol, both ¹H and ¹³C NMR are indispensable for structural verification. Although experimental data is sparse, predicted spectral data provides a solid foundation for analysis.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-donating methyl groups on the aromatic ring and the electronegative oxygen and nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-5, H-6) | 6.9 - 7.2 | m | 3H |

| Methine (CH-NH₂/OH) | 4.0 - 4.2 | t or dd | 1H |

| Methylene (CH₂-OH) | 3.5 - 3.7 | m | 2H |

| Aromatic Methyl (Ar-CH₃) | 2.2 - 2.3 | s | 6H |

| Amine/Hydroxyl (NH₂/OH) | 1.5 - 3.0 | br s | 3H |

Interpretation and Experimental Rationale:

The aromatic protons are expected in the downfield region due to the deshielding effect of the benzene ring current. The two methyl groups on the ring will likely produce a singlet integrating to six protons. The methine proton, adjacent to both the amino and hydroxyl groups, will be shifted downfield and likely appear as a triplet or a doublet of doublets due to coupling with the neighboring methylene protons. The methylene protons adjacent to the hydroxyl group will also be downfield and may show complex splitting depending on the rotational freedom and coupling to the methine proton. The protons of the amine and hydroxyl groups are exchangeable and will appear as a broad singlet; their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (C-3, C-4) | 135 - 138 |

| Aromatic (C-1) | 130 - 135 |

| Aromatic (C-2, C-5, C-6) | 125 - 130 |

| Methylene (CH₂-OH) | 65 - 70 |

| Methine (CH-NH₂/OH) | 55 - 60 |

| Aromatic Methyl (Ar-CH₃) | 19 - 21 |

Interpretation and Experimental Rationale:

The aromatic carbons will resonate in the 125-138 ppm region. The quaternary carbons (C-3 and C-4) attached to the methyl groups will have distinct chemical shifts. The carbon of the methylene group attached to the hydroxyl group (CH₂-OH) is expected around 65-70 ppm due to the deshielding effect of the oxygen atom. The methine carbon (CH-NH₂/OH) will be found in the 55-60 ppm range. The two equivalent aromatic methyl carbons will appear as a single peak in the upfield region (19-21 ppm).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid 2-Amino-2-(3,4-dimethylphenyl)ethanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for observing exchangeable protons.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (2-5 seconds) is often necessary.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-2-(3,4-dimethylphenyl)ethanol is expected to show characteristic absorption bands for its hydroxyl, amino, and aromatic moieties.[1]

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Band |

| O-H Stretch (Alcohol) | 3200–3600 | Broad |

| N-H Stretch (Primary Amine) | 3300–3500 | Two sharp bands |

| C-H Stretch (Aromatic) | 3000–3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850–3000 | Sharp |

| C=C Stretch (Aromatic) | 1450–1600 | Medium to strong |

| C-N Stretch | 1000–1250 | Medium |

| C-O Stretch | 1000–1200 | Strong |

Interpretation and Experimental Rationale:

The broad band in the 3200–3600 cm⁻¹ region is a hallmark of the O-H stretching vibration, with the broadening due to hydrogen bonding.[1] The N-H stretching of the primary amine is expected to produce two distinct sharp peaks in a similar region.[1] Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1450–1600 cm⁻¹ range. The C-N and C-O stretching vibrations will be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-Amino-2-(3,4-dimethylphenyl)ethanol onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to reproducible results.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Expected Mass Spectrometric Data

For 2-Amino-2-(3,4-dimethylphenyl)ethanol, a soft ionization technique like Electrospray Ionization (ESI) is well-suited, as it is likely to produce the protonated molecular ion [M+H]⁺.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 180.13 | Protonated molecular ion |

| [M+Na]⁺ | 202.11 | Sodium adduct |

| [M-H₂O+H]⁺ | 162.12 | Fragment ion (loss of water) |

| [M-NH₃+H]⁺ | 163.12 | Fragment ion (loss of ammonia) |

| C₉H₁₁⁺ | 119.09 | Fragment ion (benzylic cation) |

Interpretation and Experimental Rationale:

The base peak in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 180.13. The presence of a sodium adduct [M+Na]⁺ is also common. Fragmentation can occur, with common losses for amino alcohols including water (H₂O) and ammonia (NH₃). A significant fragment at m/z 119.09 would correspond to the stable benzylic cation formed by cleavage of the C-C bond adjacent to the aromatic ring.

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source is a standard method for the analysis of non-volatile small molecules.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid (0.1%) to promote protonation.

-

LC Method:

-

Inject a small volume (1-5 µL) of the sample solution into the LC system.

-

Use a C18 reversed-phase column.

-

Employ a simple isocratic or gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing 0.1% formic acid.

-

-

MS Method (ESI Positive Mode):

-

Set the ESI source to positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

-

Identify the molecular ion and any significant fragment ions.

-

Confirm the elemental composition using the accurate mass measurement provided by a high-resolution mass spectrometer.

-

Caption: General workflow for LC-MS analysis with an ESI source.

Conclusion

The spectroscopic data and protocols outlined in this guide provide a comprehensive framework for the characterization of 2-Amino-2-(3,4-dimethylphenyl)ethanol. By combining predicted NMR data, expected IR absorptions, and anticipated mass spectrometric fragmentation patterns with standardized analytical methodologies, researchers can confidently verify the structure and purity of this important synthetic intermediate. Adherence to these robust analytical practices is essential for ensuring the quality and reproducibility of subsequent research and development activities.

References

-

PubChem. 2-Amino-2-phenylethanol | C8H11NO | CID 92466. [Link]

Sources

An In-depth Technical Guide to the Role of the 3,4-Dimethylphenyl Moiety in Molecular Design

Abstract

The 3,4-dimethylphenyl moiety, a deceptively simple aromatic scaffold, offers a sophisticated toolset for the medicinal chemist. Its strategic placement within a molecular architecture can profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles. This guide delves into the core principles governing the application of this moiety, moving beyond rudimentary structure-activity relationships to explore the nuanced interplay of sterics, electronics, and metabolism. We will examine its role in enhancing metabolic stability, modulating receptor interactions, and serving as a critical hydrophobic element. Through detailed case studies, validated experimental protocols, and logical frameworks, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively leverage the 3,4-dimethylphenyl group in modern molecular design.

Foundational Physicochemical Characteristics

The unique identity of the 3,4-dimethylphenyl group, also known as the 1,2-dimethylbenzene or o-xylene substituent, arises from the specific arrangement of its two methyl groups on the phenyl ring.[1] This arrangement imparts a distinct set of electronic and steric properties that are fundamental to its function in a larger molecule.

Electronic Effects: The two methyl groups are electron-donating through hyperconjugation and inductive effects. This increases the electron density of the aromatic ring, which can influence its ability to participate in π-π stacking or cation-π interactions within a biological target.

Steric and Conformational Influence: The ortho positioning of the methyl groups creates a defined steric profile. This can be exploited to:

-

Induce Conformational Restriction: The methyl groups can restrict the free rotation of the phenyl ring around its bond to the parent molecule. This torsional constraint can help lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[2]

-

Provide Specific Steric Interactions: The defined shape can fit snugly into complementary hydrophobic pockets of a receptor, enhancing binding affinity and selectivity.

Lipophilicity: The addition of two methyl groups significantly increases the hydrophobicity of the phenyl ring. The calculated LogP of 3,4-dimethylphenol is 2.23, reflecting this increased lipophilicity.[3] This property is critical for modulating a compound's solubility, cell permeability, and potential for hydrophobic interactions with a target.[4]

Table 1: Comparative Physicochemical Properties of Xylene Isomers

| Property | o-Xylene (1,2-) | m-Xylene (1,3-) | p-Xylene (1,4-) |

| Molecular Weight ( g/mol ) | 106.16 | 106.16 | 106.16[5] |

| Boiling Point (°C) | ~144 | ~139 | ~138[6] |

| Melting Point (°C) | -25 | -47.9 | 13.3[6] |

| Density (g/mL) | ~0.88 | ~0.86 | ~0.86[6] |

| Dipole Moment (Debye) | 0.62 | 0.37 | 0 |

This table highlights the subtle but significant differences in physical properties conferred by the methyl group positions, with the para-isomer's symmetry leading to a higher melting point and zero dipole moment.

Strategic Roles in Drug Design and Lead Optimization

The decision to incorporate a 3,4-dimethylphenyl moiety is a strategic one, often aimed at solving specific challenges during lead optimization. Its primary roles can be categorized into the modulation of pharmacokinetic (ADME) and pharmacodynamic properties.

Caption: Decision workflow for incorporating a 3,4-dimethylphenyl group.

Modulation of Pharmacokinetics (ADME)

A primary reason for introducing the 3,4-dimethylphenyl group is to enhance a drug candidate's metabolic stability.[2][7]

Blocking Metabolic Hotspots: Unsubstituted or para-substituted phenyl rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the para-position, leading to the formation of phenolic metabolites.[8] This rapid metabolism can result in poor oral bioavailability and a short half-life. By placing methyl groups at the 3 and 4 positions, chemists can effectively "cap" or block this common metabolic soft spot. The strong carbon-hydrogen bonds of the methyl groups are less prone to oxidation than the C-H bond on the aromatic ring. This strategy forces metabolism to occur at other, potentially less favorable positions, or slows it down altogether, thereby increasing the compound's residence time in the body.[7]

Enhancing Lipophilicity and Permeability: The hydrophobic nature of the two methyl groups increases the overall lipophilicity of the molecule. This can be advantageous for compounds that need to cross cellular membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and potential off-target toxicity.

Enhancement of Pharmacodynamics

The moiety's defined shape and hydrophobicity make it an excellent pharmacophore for interacting with protein targets.

Structure-Activity Relationships (SAR) and Receptor Binding: The 3,4-dimethylphenyl group can fit into specific hydrophobic sub-pockets within a receptor's binding site. This interaction can significantly contribute to binding affinity and, in some cases, selectivity. The steric bulk of the methyl groups can also be used to orient the rest of the molecule optimally for other key interactions (e.g., hydrogen bonds, ionic bonds).

A notable example is the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are pure opioid receptor antagonists.[9] Early SAR studies in this series established that a lipophilic binding site exists distal to the core nitrogen atom.[10] The incorporation of the 3,4-dimethylphenyl group (as part of a larger substituent on the piperidine nitrogen) was instrumental in probing this site and developing potent antagonists for both mu and kappa opioid receptors.[9][10]

Hydrophobic Tagging: In the context of targeted protein degradation, technologies like Hydrophobic Tagging Tethering Degraders (HyTTD) utilize a hydrophobic moiety to mimic a misfolded state of a target protein, thereby inducing its degradation.[4][11] While classic hydrophobic tags are often groups like adamantane, the 3,4-dimethylphenyl moiety possesses the requisite hydrophobicity to function in a similar capacity, binding to a protein of interest and presenting a hydrophobic surface that recruits the cell's protein degradation machinery.[11][12]

Caption: Schematic of 3,4-dimethylphenyl moiety in a binding pocket.

Case Study: Dual MDM2/XIAP Inhibitors

A compelling demonstration of the 3,4-dimethylphenyl moiety's utility is found in the development of dual inhibitors of Murine Double Minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP). Starting from a lead compound (MX69) with modest potency, researchers performed structural optimization.[13] This effort led to the discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (compound 14 ), which was 25 times more potent.[13]

In this scaffold, the N-(3,4-dimethylphenyl)sulfonamide portion is critical. The 3,4-dimethylphenyl group is hypothesized to occupy a hydrophobic pocket, with the methyl groups contributing to favorable van der Waals interactions and displacing water molecules. This case highlights how the moiety is not merely a "placeholder" phenyl group but a specifically tailored substituent to maximize potency through enhanced hydrophobic binding.[13]

Table 2: Structure-Activity Relationship (SAR) Summary

| Compound | R Group on Sulfonamide | Potency (IC50 vs. EU-1 cells) | Rationale for Moiety's Role |

| MX69 (Lead) | 4-methoxyphenyl | 7.5 µM | Standard aromatic substituent |

| Compound 14 | 3,4-dimethylphenyl | 0.3 µM | Optimal fit in hydrophobic pocket, blocking metabolism |

| Analog A | phenyl | > 5 µM | Lacks specific methyl interactions |

| Analog B | 4-chlorophenyl | 1.2 µM | Halogen provides some favorable interaction but is suboptimal |

| Data synthesized from the findings in J Med Chem. 2021, 64(4), 1930-1950.[13] |

Synthetic and Experimental Protocols

General Synthetic Approach

The 3,4-dimethylphenyl moiety is typically introduced using commercially available building blocks. A common precursor is 3,4-dimethylaniline or its derivatives. For instance, in the synthesis of sulfonamides like the MDM2/XIAP inhibitor, 3,4-dimethylaniline would be reacted with a sulfonyl chloride. Another key intermediate is 3,4-dimethylphenylhydrazine, often used to construct heterocyclic systems.[14][15] Its synthesis can be achieved via diazotization of 3,4-dimethylaniline followed by reduction.[16]

Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to assess a compound's stability in the presence of liver microsomes, which are rich in CYP450 enzymes.[8] This assay is crucial for evaluating whether modifications, such as adding a 3,4-dimethylphenyl group, have successfully blocked metabolic hotspots.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)

-

Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

-

96-well incubation plate and collection plate

-

Thermomixer or shaking water bath (37°C)

Procedure:

-

Preparation: Thaw microsomes and NADPH system on ice. Prepare a microsomal suspension in phosphate buffer (e.g., final concentration 0.5 mg/mL).

-

Incubation Mixture: In the 96-well plate, add the microsomal suspension. Pre-warm the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add the pre-warmed NADPH regenerating system to start the metabolic reaction. For a negative control (T=0), add the NADPH system to wells containing ACN/internal standard before adding the microsomes/compound mixture.

-

Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing ice-cold ACN with an internal standard.

-

Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life as t½ = 0.693 / k.

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion and Future Perspectives

The 3,4-dimethylphenyl moiety is a powerful and versatile component in the molecular designer's toolkit. Its utility extends far beyond that of a simple hydrophobic spacer. By strategically blocking metabolic hotspots, it serves as a reliable method for improving pharmacokinetic profiles. Concurrently, its defined steric and electronic features allow for fine-tuning of pharmacodynamic properties by optimizing interactions within target binding sites. Case studies from opioid antagonists to cancer therapeutics validate its effectiveness.[9][13] As drug discovery ventures into new modalities like targeted protein degradation, the role of well-characterized hydrophobic elements such as the 3,4-dimethylphenyl group will likely expand, solidifying its place as a cornerstone of modern medicinal chemistry.

References

- Vertex AI Search. (n.d.). The Role of 1-(3,4-Dimethylphenyl)piperazine in Pharmaceutical Synthesis.

- Royal Society Publishing. (2018, February 7). Fluorescence and photophysical properties of xylene isomers in water: with experimental and theoretical approaches.

- DergiPark. (n.d.). Molecular Structure and TD-DFT Study of the Xylene Isomers.

- Zimmerman, D. M., et al. (1993). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. Journal of Medicinal Chemistry, 36(20), 2833-41.

- PubChem. (n.d.). 3,4-Dimethylphenol.

- Carroll, F. I. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1626-39.

- ChemicalBook. (n.d.). 3,4-Dimethylphenylhydrazine hydrochloride.

- Barret, R. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1151.

- Dakenchem. (n.d.). 3,4-Dimethylphenylhydrazine Hydrochloride: Properties, Applications & Quality Specifications.

- PubChem. (n.d.). P-Xylene.

- Sellitepe, N., et al. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. Turkish Journal of Analytical Chemistry, 6(2), 97-101.

- Wang, S., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(4), 1930-1950.

- ResearchGate. (n.d.). Characteristics of xylene isomers.

- Wikipedia. (n.d.). Xylene.

- Google Patents. (n.d.). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.

- Zhou, J., et al. (2024). A novel hydrophobic tag leads to the efficient degradation of programmed death-ligand 1. RSC Medicinal Chemistry.

- Wang, Z., et al. (2022). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 12(6), 2689-2703.

- ResearchGate. (2025, August 7). Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives.

- Liang, G., et al. (2024). Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives. Acta Materia Medica, 3(3), 335-356.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A novel hydrophobic tag leads to the efficient degradation of programmed death-ligand 1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. P-Xylene | C6H4(CH3)2 | CID 7809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Xylene - Wikipedia [en.wikipedia.org]

- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrophobic tag tethering degrader as a promising paradigm of protein degradation: Past, present and future perspectives [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

A Technical Guide to 2-Amino-2-(3,4-dimethylphenyl)ethanol: From Pharmaceutical Intermediate to a Potential Chiral Auxiliary Platform

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3,4-dimethylphenyl)ethanol, a significant chiral 1,2-amino alcohol. While its principal documented role is as a key building block in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine, its structural architecture—possessing vicinal amino and hydroxyl groups on a chiral scaffold—suggests significant, albeit underexplored, potential as a chiral auxiliary in asymmetric synthesis. This document details the established synthesis and resolution of this compound. Furthermore, drawing from established principles of asymmetric induction and the well-documented success of analogous 1,2-amino alcohol-based auxiliaries, we present a scientifically grounded, hypothetical framework for its application in diastereoselective enolate alkylation and aldol reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound either as a pharmaceutical intermediate or to explore its latent capabilities in stereocontrolled synthesis.

Introduction: The Duality of 2-Amino-2-(3,4-dimethylphenyl)ethanol

Chiral 1,2-amino alcohols are a cornerstone of modern organic synthesis. Their prevalence in natural products, pharmaceuticals, and as ligands or catalysts in asymmetric reactions underscores their importance.[1][2] 2-Amino-2-(3,4-dimethylphenyl)ethanol belongs to this pivotal class of compounds. Its primary claim to significance lies in its role as a crucial intermediate for the antiretroviral drug Rilpivirine, a vital therapeutic for HIV-1 treatment.[3] The synthesis of Rilpivirine on an industrial scale has driven the development of efficient routes to this amino alcohol.

Beyond this established application, the inherent structural features of 2-Amino-2-(3,4-dimethylphenyl)ethanol—a stereogenic center bearing both a directing hydroxyl group and a nucleophilic amino group, appended to a sterically defined phenyl moiety—make it an intriguing candidate for a chiral auxiliary. Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered.[4] This guide will first cover the synthesis and resolution of the title compound and then extrapolate from the vast body of literature on auxiliaries like Evans' oxazolidinones and pseudoephedrine to propose detailed, field-tested protocols for its potential use in asymmetric synthesis.[5][6]

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure 2-Amino-2-(3,4-dimethylphenyl)ethanol is the critical first step for its application in either pharmaceutical synthesis or as a chiral auxiliary.

Synthesis of Racemic 2-Amino-2-(3,4-dimethylphenyl)ethanol

A common and robust method for synthesizing the racemic amino alcohol begins with the commercially available 1-(3,4-dimethylphenyl)ethanone. The multi-step sequence is outlined below.

Experimental Protocol:

-

α-Bromination: 1-(3,4-dimethylphenyl)ethanone is brominated at the alpha position using a suitable brominating agent (e.g., Br₂ in methanol or N-bromosuccinimide) to yield 2-bromo-1-(3,4-dimethylphenyl)ethanone.

-

Azide Substitution: The resulting α-bromo ketone undergoes nucleophilic substitution with sodium azide in a polar aprotic solvent like DMF to form 2-azido-1-(3,4-dimethylphenyl)ethanone.

-

Ketone Reduction: The carbonyl group of the α-azido ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) in methanol. This step produces 2-azido-1-(3,4-dimethylphenyl)ethanol.

-

Azide Reduction: The azido group is reduced to a primary amine via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield racemic 2-Amino-2-(3,4-dimethylphenyl)ethanol.

Caption: General workflow for employing the amino alcohol as a chiral auxiliary.

Diastereoselective Enolate Alkylation

The N-acylated oxazolidinone can be used to perform highly diastereoselective alkylations. The bulky 3,4-dimethylphenyl group is expected to effectively shield one face of the enolate.

Proposed Protocol for Asymmetric Alkylation:

-

Enolate Formation: The N-acyl oxazolidinone (e.g., N-propionyl derivative) is dissolved in dry THF and cooled to -78 °C under an inert atmosphere (N₂ or Ar). A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) is added to generate the Z-enolate. The metal cation chelates to both carbonyl oxygens, creating a rigid structure.

-

Alkylation: An alkylating agent (e.g., benzyl bromide or methyl iodide) is added to the enolate solution. The alkyl group will approach from the face opposite to the sterically demanding 3,4-dimethylphenyl group. The reaction is stirred at -78 °C until completion (monitored by TLC).

-

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography. The diastereomeric excess (de) can be determined by ¹H NMR or HPLC analysis.

| Substrate | Electrophile | Base | Expected Diastereomeric Excess (de) |

| N-Propionyl Oxazolidinone | Benzyl Bromide | NaHMDS | >95% |

| N-Propionyl Oxazolidinone | Methyl Iodide | LDA | >95% |

| N-Acetyl Oxazolidinone | Allyl Bromide | NaHMDS | >95% |